molecular formula C19H15Cl2NO B1420663 7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-48-3

7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No. B1420663
M. Wt: 344.2 g/mol
InChI Key: RYUUJKXBNSGTNB-UHFFFAOYSA-N
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Description

The compound “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative . It has a molecular formula of C19H15Cl2NO .


Molecular Structure Analysis

The molecular structure of “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride” consists of a quinoline core with chlorine, methyl, and carbonyl chloride substituents . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride” such as melting point, boiling point, density, molecular weight, and toxicity information are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

  • Scientific Field : Proteomics Research

    • Application Summary : This compound is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
  • Scientific Field : Synthetic Organic Chemistry and Medicinal Chemistry

    • Application Summary : Quinoline, which is part of the structure of this compound, is an essential heterocyclic compound due to its versatile applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry, serving as a scaffold for leads in drug discovery .
    • Methods of Application : Various synthesis protocols have been reported for the construction of quinoline and its functionalization for biological and pharmaceutical activities . These include classical synthesis protocols as well as transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .
    • Results or Outcomes : Quinoline and its derivatives have shown potential biological and pharmaceutical activities . The specific results or outcomes would depend on the particular synthesis protocol and the intended application of the synthesized compound.

properties

IUPAC Name

7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO/c1-10-4-5-13(11(2)8-10)17-9-15(19(21)23)14-6-7-16(20)12(3)18(14)22-17/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUUJKXBNSGTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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